

Introduction: A Versatile Building Block in Modern Drug Discovery

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Compound of Interest

Compound Name: *Methyl 2-(piperazin-2-yl)acetate dihydrochloride*

Cat. No.: *B1371924*

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Methyl 2-(piperazin-2-yl)acetate dihydrochloride is a heterocyclic organic compound that has garnered significant attention as a key intermediate and building block in pharmaceutical research and development. The piperazine moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs targeting various conditions, including antipsychotic, antidepressant, and antiviral agents.[1][2] Its prevalence is due to the piperazine ring's ability to impart favorable physicochemical properties to a molecule, such as improved aqueous solubility and the ability to form hydrogen bonds with target proteins.[3]

This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of **Methyl 2-(piperazin-2-yl)acetate dihydrochloride**. We will delve into the supplier landscape, critical quality control methodologies, proper handling and storage protocols, and its application context. The focus is not merely on procedural steps but on the underlying scientific rationale to empower researchers in making informed decisions.

The compound is supplied as a dihydrochloride salt, a common strategy in pharmaceutical development to enhance the stability and solubility of amine-containing active pharmaceutical ingredients (APIs) and intermediates.[4][5] The protonation of the two nitrogen atoms in the piperazine ring increases water solubility and often yields a stable, crystalline solid that is easier to handle, purify, and formulate compared to its free base form.[5]

Part 1: Supplier Landscape and Procurement Strategy

Sourcing high-quality starting materials is the foundation of reproducible research. The selection of a supplier for **Methyl 2-(piperazin-2-yl)acetate dihydrochloride** should be guided by a thorough evaluation of their documentation, quality control data, and reliability.

Identifying and Vetting Suppliers

A number of chemical suppliers list **Methyl 2-(piperazin-2-yl)acetate dihydrochloride** in their catalogs. When selecting a supplier, it is crucial to look beyond price and availability. Key considerations include:

- **Certificate of Analysis (CoA):** A comprehensive CoA is non-negotiable. It should detail the specific batch number, purity determined by a reliable method (e.g., HPLC or qNMR), identity confirmation (e.g., ^1H NMR, MS), and appearance.
- **Batch-to-Batch Consistency:** Inquire about the supplier's quality management system and their ability to ensure consistency between different lots. This is critical for long-term research projects.
- **Technical Support:** A reliable supplier should have accessible technical support staffed by experienced scientists who can answer questions about the product's properties, stability, and handling.

Prominent Suppliers

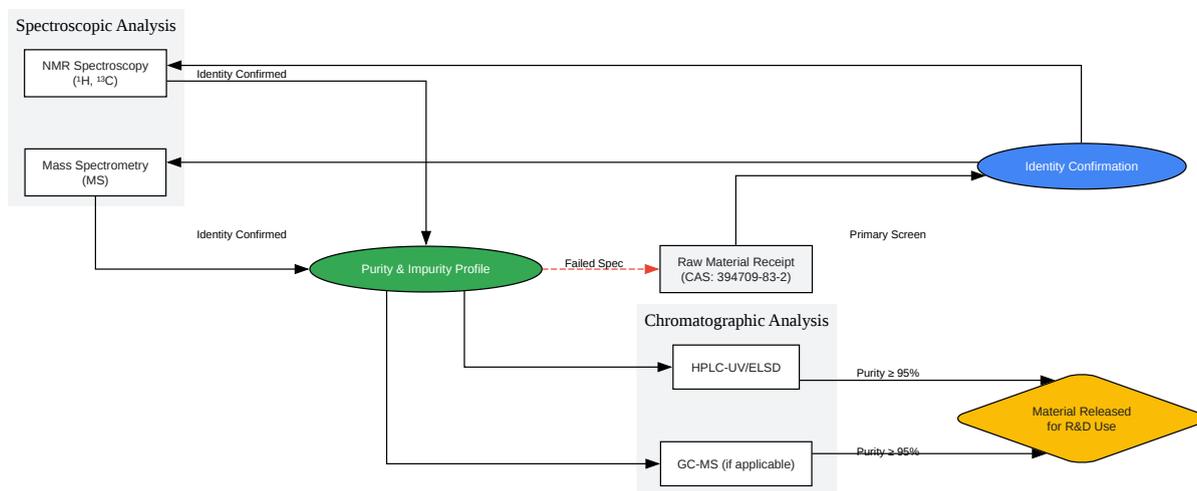
The following table summarizes publicly available information from several suppliers. Researchers are advised to request a batch-specific CoA before purchase.

Supplier	Product/CAS Number	Reported Purity	Notes
BLD Pharm	394709-83-2	Not specified	Lists the product for online ordering.[6]
Ambeed	2058794-60-6 (S-enantiomer)	Not specified	States availability of comprehensive analytical data (NMR, HPLC, LC-MS).[7]
Fluorochem	394709-83-2	95+%	Distributed through platforms like CymitQuimica.[8]
Sigma-Aldrich	196192-08-2 (Isomer)	97%	Distributes an isomer, Methyl 2-(piperazin-1-yl)acetate hydrochloride, from Ambeed.

Note: The listed CAS numbers may correspond to different isomers or salt forms. It is imperative to verify the exact structure with the supplier.

Part 2: The Self-Validating System: A Framework for Quality Control

To ensure the integrity of experimental outcomes, incoming batches of **Methyl 2-(piperazin-2-yl)acetate dihydrochloride** must be independently verified. This section outlines a multi-technique analytical workflow that serves as a self-validating system, where data from orthogonal methods are cross-verified to build a complete and trustworthy profile of the material.



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Caption: A typical analytical workflow for qualifying incoming raw materials.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Causality: NMR is the most powerful technique for unambiguous structure elucidation. ^1H NMR confirms the presence and connectivity of protons, while ^{13}C NMR verifies the carbon backbone. For this molecule, it confirms the piperazine ring, the acetate methyl group, and the stereocenter at the 2-position. The dihydrochloride salt form will cause a characteristic downfield shift of protons adjacent to the protonated nitrogens.[9]
- Experimental Protocol: ^1H NMR

- **Sample Preparation:** Accurately weigh 5-10 mg of the sample and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). D₂O is often preferred for hydrochloride salts.
- **Instrumentation:** Use a 400 MHz or higher field NMR spectrometer.
- **Data Acquisition:** Acquire the spectrum at 25 °C. Key parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans for good signal-to-noise.
- **Data Processing:** Process the Free Induction Decay (FID) with an exponential multiplication (line broadening of 0.3 Hz).^[9] Phase and baseline the spectrum. Calibrate the chemical shift scale to the residual solvent peak.
- **Interpretation:** Integrate the peaks to confirm the relative proton counts. Analyze chemical shifts and coupling patterns to assign protons to the molecular structure.

High-Performance Liquid Chromatography (HPLC)

- **Causality:** HPLC is the workhorse for purity assessment, separating the main compound from process-related impurities and degradation products. Since the piperazine core lacks a strong UV chromophore, detection can be challenging.^{[10][11]} This necessitates either a universal detector like an Evaporative Light Scattering Detector (ELSD) or derivatization to introduce a UV-active moiety.^{[11][12]}
- **Experimental Protocol: HPLC-ELSD**
 - **Instrumentation:** An HPLC system equipped with a quaternary pump, autosampler, column oven, and ELSD.
 - **Column:** A Hydrophilic Interaction Chromatography (HILIC) column (e.g., cyanopropyl bonded phase) is often suitable for polar amine salts.^[11] A typical dimension is 250 x 4.6 mm, 5 μm.
 - **Mobile Phase:** A gradient of Acetonitrile (Solvent A) and an aqueous buffer (e.g., 20 mM ammonium formate, pH 3.5) (Solvent B).
 - **Gradient Program:** A typical gradient might be 95% A to 50% A over 15 minutes.

- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- ELSD Settings: Nebulizer temperature 40°C, Evaporator temperature 60°C, Gas flow (Nitrogen) 1.5 L/min.
- Sample Preparation: Prepare a sample solution at ~1 mg/mL in the initial mobile phase composition.
- Analysis: Inject 10 µL. Purity is calculated based on the area percent of the main peak relative to all other peaks.

Mass Spectrometry (MS)

- Causality: MS provides the molecular weight of the compound, offering definitive confirmation of its identity. When coupled with a chromatographic inlet (LC-MS or GC-MS), it can identify unknown impurities by their mass.[\[13\]](#)
- Experimental Protocol: Electrospray Ionization (ESI-MS)
 - Sample Preparation: Prepare a dilute solution (~100 µg/mL) of the sample in a suitable solvent like methanol or a water/acetonitrile mixture.[\[9\]](#)
 - Instrumentation: A mass spectrometer with an ESI source.
 - Data Acquisition: Infuse the sample directly or via an LC inlet. Acquire the spectrum in positive ion mode. The expected $[M+H]^+$ ion for the free base ($C_7H_{14}N_2O_2$) would be at m/z 159.11.
 - Interpretation: The presence of the correct molecular ion peak confirms the mass of the compound. Fragmentation patterns can provide further structural information.

Part 3: Stability, Storage, and Handling

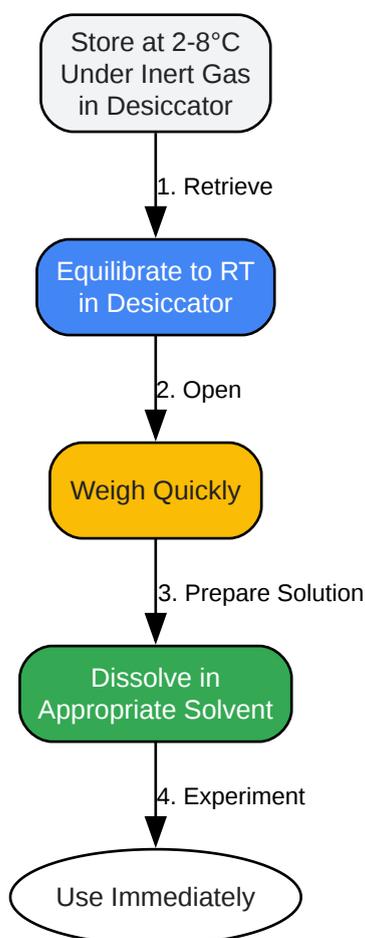
The dihydrochloride salt form is chosen to enhance stability, but improper handling can still lead to degradation.[\[4\]](#) Adherence to correct storage and handling procedures is essential to maintain the compound's integrity.

Storage Conditions

- **Temperature:** Store in a refrigerator at 2-8°C.[14] Lower temperatures slow down potential degradation pathways.
- **Atmosphere:** Store under an inert atmosphere (e.g., Argon or Nitrogen). This is crucial because amine salts can still be susceptible to oxidative degradation.
- **Hygroscopicity:** Hydrochloride salts can be hygroscopic, meaning they absorb moisture from the air.[15][16] Store in a tightly sealed container, preferably within a desiccator. Moisture can affect the compound's physical state and potentially catalyze hydrolysis of the methyl ester.

Handling Protocols

- **Equilibration:** Before opening, allow the container to warm to room temperature in a desiccator. This prevents condensation of atmospheric moisture onto the cold solid.
- **Weighing:** Weigh the compound quickly in an environment with controlled humidity if possible.
- **Solution Stability:** Prepare solutions fresh for use. The stability of the compound in various solvents should be determined if solutions are to be stored. The ester functionality is susceptible to hydrolysis, especially under basic or strongly acidic conditions.



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Caption: Recommended workflow for handling the hygroscopic salt.

Part 4: Context in Drug Development

Methyl 2-(piperazin-2-yl)acetate and its derivatives are valuable intermediates in the synthesis of complex pharmaceutical agents. The piperazine ring often serves as a linker or a core scaffold that can be functionalized at its two nitrogen atoms to modulate pharmacological activity and pharmacokinetic properties.^[17] For example, derivatives of piperazine-2-carboxylic acid (a related structure) have been investigated as agents against Alzheimer's disease.^[18] The synthesis of Adagrasib, a notable therapeutic agent, involves a (S)-2-(piperazin-2-yl)acetonitrile dihydrochloride salt, highlighting the importance of this structural class.^[19]

Researchers using this building block might engage in reactions such as:

- N-Alkylation/Arylation: Reacting one or both of the piperazine nitrogens with alkyl halides or through Buchwald-Hartwig coupling to introduce new substituents.
- Amide Coupling: Hydrolyzing the methyl ester to the corresponding carboxylic acid, which can then be coupled with amines to form amides.

The choice of this specific building block allows for the introduction of a carboxymethyl group at the 2-position of the piperazine ring, providing a key point for further molecular elaboration while maintaining the core piperazine structure.

Conclusion

Methyl 2-(piperazin-2-yl)acetate dihydrochloride is more than just a chemical on a shelf; it is a critical starting material whose quality directly impacts the success of research and development efforts. By implementing a robust, multi-technique validation system, researchers can ensure the identity and purity of their material. Understanding the rationale behind proper storage and handling protocols for this hygroscopic hydrochloride salt preserves its integrity. This comprehensive approach, from informed procurement to meticulous in-lab validation and handling, empowers scientists to build upon a solid foundation, ultimately leading to more reliable and reproducible results in the complex journey of drug discovery.

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